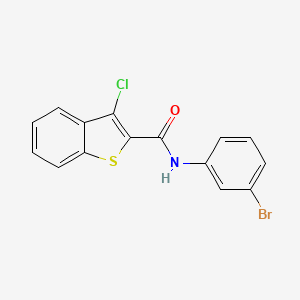

N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrClNOS/c16-9-4-3-5-10(8-9)18-15(19)14-13(17)11-6-1-2-7-12(11)20-14/h1-8H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRXJPOFTHKVNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=CC=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-chlorobenzene and thiophene-2-carboxylic acid. This reaction is often catalyzed by a Lewis acid like aluminum chloride (AlCl3) under reflux conditions.

Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of the benzothiophene core with 3-bromophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3).

Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate product with an appropriate amine, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiophene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, in vitro assays demonstrated that it effectively induces apoptosis in cancer cells by activating specific signaling pathways associated with cell death.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that are overexpressed in cancerous tissues. This includes carbonic anhydrase inhibitors, which play a crucial role in tumorigenesis. Molecular docking studies suggest that this compound binds effectively to the active site of these enzymes, potentially leading to the development of new therapeutic agents.

Material Science

Polymer Chemistry

In material science, this compound has been utilized as a building block for synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites.

Nanomaterials

The compound's unique structure has also been explored for the synthesis of nanomaterials. When incorporated into nanostructured materials, it enhances their electrical conductivity and thermal properties, which are vital for applications in electronics and energy storage devices.

Environmental Applications

Pesticide Development

Given its chemical properties, this compound is being studied as a potential pesticide. Research indicates that it may possess insecticidal properties against various agricultural pests, contributing to sustainable agricultural practices.

Pollution Monitoring

Additionally, the compound can be employed in environmental monitoring as a marker for detecting specific pollutants. Its stability and reactivity allow it to be used in sensors designed to identify chemical contaminants in water sources.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Induced apoptosis in breast cancer cells with IC50 values indicating significant efficacy. |

| Study 2 | Enzyme Inhibition | Demonstrated strong binding affinity to carbonic anhydrase with potential for therapeutic use. |

| Study 3 | Polymer Chemistry | Developed a polymer composite with superior mechanical properties compared to traditional materials. |

| Study 4 | Pesticide Development | Exhibited effective insecticidal activity against common agricultural pests in field trials. |

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the derivative being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzothiophene carboxamides is vast. Below is a detailed comparison of N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide with key analogs:

Structural Variations and Molecular Properties

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (Br, Cl, Acetyl): Bromine and chlorine atoms increase hydrophobicity and may enhance membrane permeability. The acetyl group in N-(4-Acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide introduces polarity, improving aqueous solubility .

- Fluorinated Derivatives: The trifluoroacetyl group in significantly elevates lipophilicity (LogP: ~5.41), which could enhance blood-brain barrier penetration.

Structural Conformation and Crystallography

- Planarity and Hydrogen Bonding: The near-planar structure of N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (dihedral angle: 8.38°) facilitates π-π stacking and hydrogen-bonded dimer formation, critical for crystal packing . Similar planar conformations are likely in the main compound due to extended π-conjugation across the amide bridge.

- Sulfone-Containing Derivatives: Compounds with 1,1-dioxidotetrahydrothiophen moieties (e.g., ) exhibit enhanced polarity and thermal stability, as evidenced by high boiling points (~721°C) .

Biological Activity

N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiophene core, which is known for its pharmacological potential. The presence of bromine and chlorine substituents, along with the carboxamide functional group, enhances its reactivity and biological profile.

The compound interacts with various molecular targets, primarily by modulating enzyme or receptor activity. It has been noted for its potential to inhibit enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties. Additionally, it may exhibit selective agonistic or antagonistic effects on specific receptors, which can lead to varied biological outcomes depending on the cellular context .

1. Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines:

These results indicate that the compound induces apoptosis and inhibits cell proliferation through mechanisms involving cell cycle arrest and caspase activation.

2. Anti-inflammatory Properties

The compound's ability to inhibit specific enzymes linked to inflammatory responses suggests it may be beneficial in treating conditions characterized by inflammation. Its mechanism likely involves the modulation of signaling pathways that regulate inflammatory mediators .

3. Antimicrobial Activity

Preliminary studies have indicated that derivatives of this compound possess antimicrobial properties. This activity is attributed to the structural characteristics that allow for interaction with microbial enzymes or cellular components .

Study on Anticancer Activity

A study evaluating the antiproliferative effects of various thiophene derivatives, including this compound, reported significant cytotoxicity against liver and prostate cancer cell lines. The best-performing derivative showed an IC50 value of approximately 2 µM against HepG2 cells, indicating strong potential as an anticancer agent .

Structure-Activity Relationship Analysis

A quantitative structure-activity relationship (QSAR) analysis was performed to understand how structural modifications impact biological activity. The study highlighted that electron-withdrawing groups such as bromine enhance anticancer activity by increasing lipophilicity and improving binding affinity to target proteins .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Bromophenyl)-3-chloro-1-benzothiophene-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling 3-chloro-1-benzothiophene-2-carboxylic acid derivatives with 3-bromoaniline under reflux conditions. Catalysts like pyridine or p-toluenesulfonic acid are used to facilitate amide bond formation. Optimization includes adjusting stoichiometry, reaction time (e.g., overnight reflux), and purification via recrystallization (e.g., methanol solvent). Parallel monitoring with TLC or NMR ensures intermediate purity .

Q. How is the crystal structure of this compound determined using X-ray diffraction, and what software is typically employed?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a diffractometer with Mo/Kα radiation. Structure solution uses direct methods (e.g., SHELXS/SHELXD), followed by refinement with SHELXL. Hydrogen bonding and π-π interactions are analyzed using programs like ORTEP-3 for visualization. For centrosymmetric dimers, intra-/intermolecular N–H⋯O interactions are critical .

Q. What spectroscopic methods characterize this compound, and which signals are critical?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and carboxamide NH (δ ~10 ppm). Chlorine and bromine substituents cause deshielding in adjacent carbons.

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bend (~3300 cm⁻¹).

- UV-Vis : π→π* transitions in benzothiophene/aryl rings (~250–300 nm) .

Q. What are the key considerations in designing experiments to assess the compound's pharmacokinetics?

- Methodology : Use in vitro assays to evaluate solubility (shake-flask method), metabolic stability (liver microsomes), and plasma protein binding (equilibrium dialysis). Cell-based models (e.g., Caco-2) assess permeability. LC-MS/MS quantifies plasma concentrations in preclinical models .

Advanced Research Questions

Q. How can molecular docking simulations be applied to study this compound's interaction with biological targets?

- Methodology : Dock the compound into target protein active sites (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite. Parameters include grid box size (20 ų), exhaustiveness (≥8), and flexible side chains. Validate poses with MD simulations (100 ns) and calculate binding free energy (MM-PBSA). Compare with known inhibitors to identify key residues (e.g., hydrogen bonds with Thr/Ser) .

Q. How do substituents (e.g., bromo vs. methoxy) affect the compound's reactivity and bioactivity?

- Methodology : Perform comparative SAR studies by synthesizing analogs (e.g., 3-bromo-N-(3-methoxyphenyl) derivatives). Assess electronic effects via Hammett plots and steric impacts using X-ray torsional angles. Bioactivity assays (e.g., IC₅₀ in enzyme inhibition) reveal substituent-dependent potency. Bromine enhances halogen bonding, while methoxy groups improve solubility but reduce target affinity .

Q. What strategies resolve data contradictions in biological activity across different studies?

- Methodology :

- Statistical rigor : Apply ANOVA to compare IC₅₀ values from multiple assays.

- Control standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) to normalize data.

- Structural validation : Correlate activity with crystallographic data (e.g., binding mode consistency) .

Q. How to handle crystallographic data with twinning or disorder using SHELXL?

- Methodology : For twinned data, input HKLF 5 format and refine twin laws (e.g., BASF parameter). For disorder, split atoms into partial occupancies and apply restraints (e.g., SIMU, DELU). Use the SQUEEZE algorithm (Platon) to model solvent-accessible voids. Validate with R-factor convergence (<5% discrepancy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.